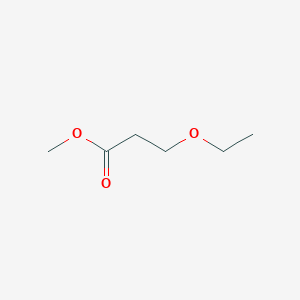
Methyl 3-ethoxypropanoate
Vue d'ensemble
Description
Methyl 3-ethoxypropanoate is a useful research compound. Its molecular formula is C6H12O3 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.85 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Scientific Research Applications
Methyl 3-ethoxypropanoate is utilized in several fields of research:
Organic Synthesis
- Intermediate in Chemical Reactions : It serves as a precursor for synthesizing various esters and other organic compounds. Its structure allows it to participate in reactions such as esterification and transesterification.
- Synthesis of Heterocycles : The compound is used in the synthesis of heterocyclic compounds, which are crucial for developing pharmaceuticals.
Biological Applications
- Drug Development : this compound derivatives are investigated for their potential therapeutic properties. For instance, modifications of this compound have shown promise in anti-inflammatory and anticancer activities.
- Bioactive Molecules : It is employed in synthesizing bioactive molecules that can modulate biological pathways, aiding drug discovery efforts.
Industrial Applications
- Solvent in Chemical Processes : Due to its excellent solvency properties, it is used as a solvent in various industrial applications, including coatings and paints.
- Production of Specialty Chemicals : The compound is involved in producing specialty chemicals and advanced materials.
Case Study 1: Synthesis of Bioactive Compounds
A study focused on the synthesis of derivatives from this compound demonstrated its utility in creating compounds with significant biological activity. Researchers modified the ethoxy group to enhance solubility and bioavailability, leading to promising results in preclinical trials for anti-cancer therapies.
Case Study 2: Agricultural Applications
Research has explored the use of this compound derivatives as plant growth regulators. These compounds were found to increase crop yields significantly when applied in controlled experiments, showcasing their potential utility in agriculture.
Data Tables
| Application Area | Specific Use | Research Findings |
|---|---|---|
| Organic Chemistry | Intermediate for ester synthesis | Facilitates formation of complex esters |
| Drug Development | Anti-inflammatory and anticancer agents | Modifications led to enhanced therapeutic profiles |
| Industrial Chemistry | Solvent for coatings and paints | Improved application properties in industrial settings |
| Agriculture | Plant growth regulators | Increased crop yields observed in field trials |
Propriétés
Numéro CAS |
14144-33-3 |
|---|---|
Formule moléculaire |
C6H12O3 |
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
methyl 3-ethoxypropanoate |
InChI |
InChI=1S/C6H12O3/c1-3-9-5-4-6(7)8-2/h3-5H2,1-2H3 |
Clé InChI |
HSDFKDZBJMDHFF-UHFFFAOYSA-N |
SMILES |
CCOCCC(=O)OC |
SMILES canonique |
CCOCCC(=O)OC |
Solubilité |
0.85 M |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













